molecular formula C25H32O6 B587393 Progesterone 6-hemimaleate CAS No. 152881-19-1

Progesterone 6-hemimaleate

Cat. No.: B587393
CAS No.: 152881-19-1
M. Wt: 428.525
InChI Key: WBMVXRJIPSWBTK-UXPUICRKSA-N
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Description

Progesterone 6-hemimaleate is a synthetic derivative of progesterone, a critical endogenous steroid hormone involved in regulating menstrual cycles, pregnancy, and embryogenesis. The compound features a maleate ester moiety at the 6-position of the progesterone backbone. Maleate esters are often introduced to enhance solubility or modify pharmacokinetic properties.

Properties

CAS No.

152881-19-1

Molecular Formula

C25H32O6

Molecular Weight

428.525

IUPAC Name

(E)-4-[[(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C25H32O6/c1-14(26)17-4-5-18-16-13-21(31-23(30)7-6-22(28)29)20-12-15(27)8-10-25(20,3)19(16)9-11-24(17,18)2/h6-7,12,16-19,21H,4-5,8-11,13H2,1-3H3,(H,28,29)/b7-6+/t16-,17+,18-,19-,21+,24+,25+/m0/s1

InChI Key

WBMVXRJIPSWBTK-UXPUICRKSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C=CC(=O)O)C

Synonyms

progesterone 6-hemimaleate

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Insights:

Positional Modifications :

  • 6-Position Substitutions : The 6-position is a common site for functionalization. Maleate esters (as in this compound) may improve water solubility, whereas halogens (e.g., Cl, Br) or hydroxyl groups alter metabolic stability and receptor binding .
  • 17α-Acetate Groups : Present in analogs like 6-epi-Medroxy Progesterone-d3 17-Acetate, this modification enhances synthetic stability and is prevalent in progestin pharmaceuticals (e.g., medroxyprogesterone acetate) .

Pharmacokinetic Implications :

  • Deuterated Analogs : Isotopic labeling (e.g., deuterium in 6-epi-Medroxy Progesterone-d3 17-Acetate) aids in mass spectrometry-based detection for pharmacokinetic studies .
  • Hydroxylated Derivatives : 6β-Hydroxy progesterone is a cytochrome P450-mediated metabolite, highlighting its role in hepatic clearance pathways .

Applications in Research and Industry: Impurity Standards: Compounds like 6α-Chloro-17-acetoxy progesterone are critical for validating analytical methods in drug manufacturing . Therapeutic Potential: While this compound’s applications are unclear, structurally related compounds (e.g., medroxyprogesterone acetate) are used in hormone therapy and contraception .

Q & A

Q. What statistical approaches are optimal for analyzing synergistic effects between this compound and co-administered compounds?

  • Methodological Answer : Apply the Chou-Talalay combination index (CI) method for dose-effect matrices. Use Bliss independence or Loewe additivity models to distinguish synergy from additive effects. Bootstrap resampling (≥1,000 iterations) quantifies uncertainty in CI values .

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